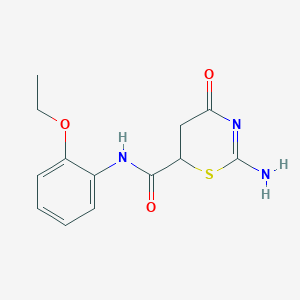![molecular formula C13H18N2O3S B4926561 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol](/img/structure/B4926561.png)
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol, also known as NPPB, is a chemical compound that has been widely used in scientific research. NPPB is a potent inhibitor of chloride channels, which are important in a variety of physiological processes.
Mecanismo De Acción
The mechanism of action of 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol involves its interaction with chloride channels. 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol binds to the channel pore and blocks the flow of chloride ions through the channel. This inhibition of chloride channels can have a number of downstream effects on cellular physiology, including changes in membrane potential, ion transport, and cell volume regulation.
Biochemical and Physiological Effects:
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to have a number of biochemical and physiological effects in various cell types. In epithelial cells, 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to inhibit transepithelial ion transport and fluid secretion. In smooth muscle cells, 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to inhibit contraction and relaxation. In neurons, 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to affect synaptic transmission and neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol in lab experiments is its potency as a chloride channel inhibitor. This allows for precise control over chloride channel activity in a variety of cell types. However, one limitation of using 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol is its potential for off-target effects, as it may interact with other ion channels or transporters.
Direcciones Futuras
There are a number of future directions for research on 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol. One area of interest is the development of more selective chloride channel inhibitors that do not have off-target effects. Another area of interest is the use of 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol in the study of disease states that are associated with altered chloride channel function, such as cystic fibrosis and epilepsy. Additionally, the use of 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol in the development of novel therapies for these diseases is an area of active research.
Métodos De Síntesis
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol can be synthesized using a variety of methods. One common method involves the reaction of 2-nitro-5-(1-piperidinyl)thiophenol with ethylene oxide in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol.
Aplicaciones Científicas De Investigación
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of chloride channels in a number of different cell types, including epithelial cells, smooth muscle cells, and neurons. This makes it a useful tool for studying the physiological functions of chloride channels in these cells.
Propiedades
IUPAC Name |
2-(2-nitro-5-piperidin-1-ylphenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-8-9-19-13-10-11(4-5-12(13)15(17)18)14-6-2-1-3-7-14/h4-5,10,16H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXXUDYCUMHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-Nitro-5-(piperidin-1-yl)phenyl]sulfanyl}ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

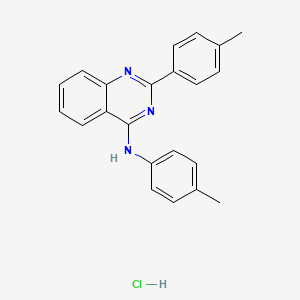
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
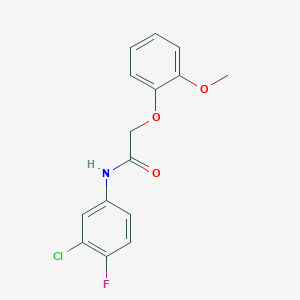
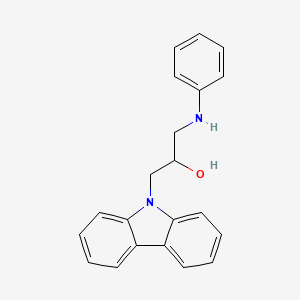
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
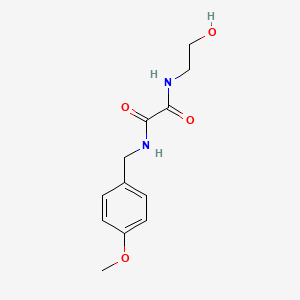
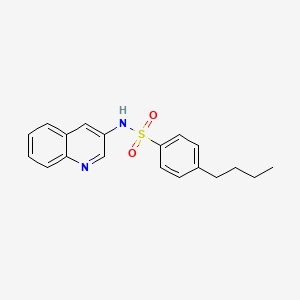
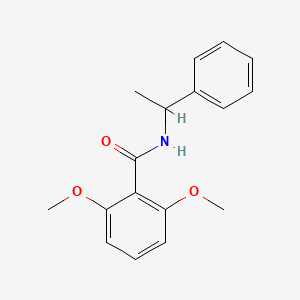
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926534.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B4926539.png)
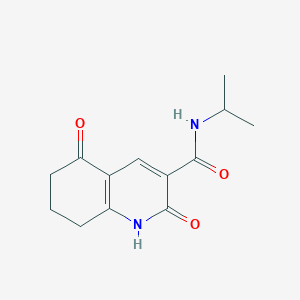
![5-(4-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4926554.png)
![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)
